molecular formula C11H15BrN2 B1400130 (2-Amino-5-bromophenyl)cyclopentylamine CAS No. 1231930-27-0

(2-Amino-5-bromophenyl)cyclopentylamine

Cat. No.: B1400130
CAS No.: 1231930-27-0
M. Wt: 255.15 g/mol
InChI Key: TXLCGAYVDFFTKP-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)cyclopentylamine is an organic compound with a unique structure that combines an amino group, a bromine atom, and a cyclopentylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)cyclopentylamine typically involves the following steps:

    Bromination: The starting material, phenylamine, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopentylation: The brominated intermediate is then subjected to a cyclopentylation reaction. This can be done using cyclopentylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amination: Finally, the compound is aminated to introduce the amino group at the 2-position. This step often involves the use of ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)cyclopentylamine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions include various substituted phenylamines, nitro compounds, and cyclopentyl derivatives.

Scientific Research Applications

(2-Amino-5-bromophenyl)cyclopentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)cyclopentylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)cyclopentylamine
  • (2-Amino-5-fluorophenyl)cyclopentylamine
  • (2-Amino-5-iodophenyl)cyclopentylamine

Uniqueness

(2-Amino-5-bromophenyl)cyclopentylamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, leading to different reactivity and interactions with biological targets.

Properties

IUPAC Name

4-bromo-2-N-cyclopentylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCGAYVDFFTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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